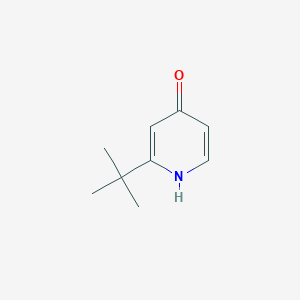

2-Tert-butylpyridin-4(1H)-one

Description

2-Tert-butylpyridin-4(1H)-one is a pyridinone derivative characterized by a tert-butyl substituent at the 2-position of the pyridine ring. Pyridinones are six-membered aromatic heterocycles containing a ketone group, which confer unique electronic and steric properties critical for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name |

2-tert-butyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVDEOQKNFAMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729051 | |

| Record name | 2-tert-Butylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196074-16-4, 1163706-65-7 | |

| Record name | 2-(1,1-Dimethylethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196074-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylpyridin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-tert-butylpyridine with an oxidizing agent to introduce the ketone functionality at the fourth position. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of 2-Tert-butylpyridin-4(1H)-one may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 2-tert-butylpyridine using a metal catalyst under controlled conditions. This approach allows for higher yields and better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butylpyridin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Analysis

Key analogs, such as 2,3-dihydroquinazolin-4(1H)-one and streptochlorin (Figure 2B in ), share a pyridinone-like core but differ in substituents and ring saturation. For example:

Streptochlorin: Contains a dichlorinated benzene fused to the pyridinone ring, resulting in distinct $ ^1H $ and $ ^{13}C $ NMR shifts due to electron-withdrawing chlorine atoms (e.g., $ \delta_H \sim 6.9–7.5 $ ppm for aromatic protons) .

MHY2251: A 2,3-dihydroquinazolin-4(1H)-one derivative with a benzo-dioxol substituent, exhibiting upfield shifts for methylene protons ($ \delta_H \sim 3.5–4.0 $ ppm) compared to non-saturated pyridinones .

Table 1: Comparative $ ^1H $ and $ ^{13}C $ NMR Data of Pyridinone Analogs

* Hypothesized shifts for 2-Tert-butylpyridin-4(1H)-one based on tert-butyl’s electron-donating and steric effects.

Electronic and Steric Effects

- Tert-butyl vs. Benzodioxol (MHY2251) : The tert-butyl group in 2-Tert-butylpyridin-4(1H)-one likely increases steric hindrance, reducing intermolecular π-π stacking compared to MHY2251’s planar benzodioxol moiety. This could lower solubility in polar solvents but enhance stability in hydrophobic environments .

- Chlorine Substituents (Streptochlorin): Electron-withdrawing chlorine atoms in streptochlorin polarize the aromatic ring, increasing acidity of the pyridinone NH group ($ pK_a \sim 8–10 $) compared to tert-butyl-substituted analogs .

Biological Activity

2-Tert-butylpyridin-4(1H)-one is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and a keto group on the pyridine ring, which may influence its interaction with biological targets.

- Chemical Formula : C₁₁H₁₅N₁O

- CAS Number : 1163706-65-7

- Molecular Weight : 175.25 g/mol

The biological activity of 2-tert-butylpyridin-4(1H)-one can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity, which is crucial for drug metabolism and detoxification processes.

- Gene Expression Modulation : It affects gene expression related to oxidative stress responses and cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that 2-tert-butylpyridin-4(1H)-one exhibits several biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies indicate that 2-tert-butylpyridin-4(1H)-one may possess anticancer activity. It has shown potential in inhibiting the proliferation of cancer cell lines, including those derived from human liver and bladder cancers. The mechanism appears to involve apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological implications of 2-tert-butylpyridin-4(1H)-one:

-

Anticancer Efficacy Study :

- A study evaluated the effects of 2-tert-butylpyridin-4(1H)-one on HepG2 (liver cancer) and T24 (bladder cancer) cell lines.

- Results demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death through apoptosis.

- The study highlighted the compound's potential as a lead for developing new anticancer therapies .

-

Antimicrobial Activity Assessment :

- A series of tests were conducted against common bacterial pathogens.

- The compound exhibited varying degrees of inhibition, suggesting its utility in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.